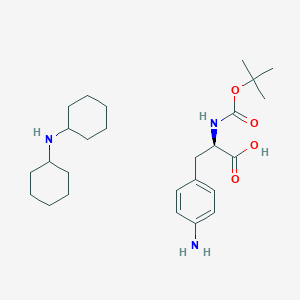
Dicyclohexylamine (R)-3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclohexylamine ®-3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an aminophenyl group, and a dicyclohexylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexylamine ®-3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate typically involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. One common method involves the use of tert-butoxycarbonyl chloride (Boc-Cl) to protect the amino group, followed by coupling with the appropriate aminophenyl and dicyclohexylamine derivatives under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dicyclohexylamine ®-3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as tert-butyl hydroperoxide (TBHP), reducing agents like sodium borohydride (NaBH4), and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tert-butyl peresters, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Dicyclohexylamine ®-3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme mechanisms.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Dicyclohexylamine ®-3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modify the activity of enzymes and receptors, leading to changes in cellular processes. The Boc protecting group plays a crucial role in stabilizing the compound and preventing unwanted side reactions during its interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
Dicyclohexylcarbodiimide (DCC): Used as a coupling reagent in peptide synthesis.
tert-Butoxycarbonyl (Boc)-protected amino acids: Commonly used in peptide synthesis to protect amino groups.
Aminophenyl derivatives: Utilized in various chemical and biological applications.
Uniqueness
Dicyclohexylamine ®-3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate is unique due to its combination of structural features, including the Boc protecting group, aminophenyl group, and dicyclohexylamine moiety. This combination imparts specific reactivity and stability, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C26H43N3O4 |
|---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
(2R)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C14H20N2O4.C12H23N/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-7,11H,8,15H2,1-3H3,(H,16,19)(H,17,18);11-13H,1-10H2/t11-;/m1./s1 |
InChI Key |
WMGFKMKCDKGPEU-RFVHGSKJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)N)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















